molecular formula C7H4F4O2S B030742 1-Fluoro-2-(trifluoromethylsulfonyl)benzene CAS No. 2358-41-0

1-Fluoro-2-(trifluoromethylsulfonyl)benzene

Cat. No. B030742
CAS RN: 2358-41-0
M. Wt: 228.17 g/mol
InChI Key: NXZFXDLCZKKNCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Fluoro-2-(trifluoromethylsulfonyl)benzene often involves reactions with nucleophilic agents. For example, reactions of 1,3,5-tris(fluorosulfonyl)benzene with nucleophiles like morpholine and β,β,β-trifluoroethanol in the presence of triethylamine have been investigated, showing the formation of corresponding trisulfonyl derivatives (Kamoshenkova & Boiko, 2010). This highlights the reactivity of fluorosulfonyl groups in facilitating the synthesis of complex fluorinated compounds.

Molecular Structure Analysis

The molecular and crystal structures of fluorosulfonyl and trifluoromethylsulfonyl derivatives provide insight into the behavior of 1-Fluoro-2-(trifluoromethylsulfonyl)benzene. For instance, the crystal and molecular structures of bis((trifluoromethyl)sulfonyl)amine and related compounds show extensive electron delocalization, resulting in a noticeable shortening of the S−N bond upon deprotonation, indicating the influence of fluorosulfonyl groups on molecular structure (Haas et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving fluorosulfonyl groups are notable for their selectivity and reactivity. For example, the reactions of 2,4,6-tris(fluorosulfonyl)chlorobenzene with various nucleophiles demonstrated the high reactivity and potential for selective substitution reactions, which is relevant for understanding the chemical behavior of 1-Fluoro-2-(trifluoromethylsulfonyl)benzene (Filatov, Boiko, & Yagupolskii, 2012).

Physical Properties Analysis

The physical properties of fluorosulfonyl and trifluoromethylsulfonyl compounds, such as melting and boiling points, NMR spectra, and bond energies, provide valuable data for understanding the properties of 1-Fluoro-2-(trifluoromethylsulfonyl)benzene. For example, trifluoromethanesulfonyl hypofluorite exhibits specific melting and boiling points and characteristic NMR signals, which can be related to the physical properties of 1-Fluoro-2-(trifluoromethylsulfonyl)benzene (Appelman & Jache, 1993).

Scientific Research Applications

  • Organic Electronics and Catalysis : Compounds like 3,4-fused 1,1-di-fluorocyclopropabenzenes, synthesized from fluoro benzenes, can be used in the production of fluoro cations. These cations have potential applications in organic electronics and catalysis (Müller & Rodriguez, 1986).

  • Chemical Reactivity and Synthesis : Electrophilic sulfonation of fluoro benzenes yields strong acidic polyfluoro benzene sulfonic acids. This process allows for the easy production of mono-, di-, and trithiols and sulfonic acids, which are important in chemical synthesis (Sartori, Cremer, & Johannsen, 1983).

  • Solubility Studies : The solubility of compounds like 1-fluoro-4-(methylsulfonyl)benzene in organic solvents varies significantly, with the lowest solubility in ethanol. Such solubility studies are crucial in pharmaceutical and chemical industries for process optimization (Qian, Wang, & Chen, 2014).

  • Novel Molecule Synthesis : Synthesis and nucleophilic aromatic substitution of compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene can lead to the creation of novel (pentafluorosulfanyl)benzenes with unique properties (Ajenjo, Greenhall, Zarantonello, & Beier, 2016).

  • Catalysis : Bismuth tris-trifluoromethanesulfonate demonstrates high catalytic activity in the Friedel-Crafts acylation reaction. This property is valuable for the synthesis of various aromatic compounds (Desmurs, Labrouillere, Roux, Gaspard, Laporterie, & Dubac, 1997).

  • Fluorescence Studies : Fluoro(trifluoromethyl)benzenes show unique fluorescence spectra and quenching of singlet state emission, which is significant in photophysical research (Al-ani, 1973).

  • Electron Capture Studies : Dissociative electron attachment studies on halocarbon-derivatives of nitro-benzene, including fluoro(trifluoromethyl)benzenes, reveal efficient capture of thermal electrons. Such studies are important in understanding the electronic properties of these compounds (Wnorowska, Kočišek, & Matejčík, 2014).

  • Environmental Remediation : Compounds related to fluoro(trifluoromethyl)benzenes, like PFOS and PFOA, can be effectively reduced in groundwater through heat-activated persulfate oxidation. This method is promising for in-situ groundwater remediation (Park, Lee, Medina, Zull, & Waisner, 2016).

Safety And Hazards

The compound is classified as a warning under the GHS07 pictogram . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-fluoro-2-(trifluoromethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O2S/c8-5-3-1-2-4-6(5)14(12,13)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZFXDLCZKKNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577600
Record name 1-Fluoro-2-(trifluoromethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-(trifluoromethylsulfonyl)benzene

CAS RN

2358-41-0
Record name 1-Fluoro-2-(trifluoromethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Fluoro-2-(trifluoromethylsulfonyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Cc1cc(C)c([I+]c2ccccc2F)c(C)c1
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Synthesis routes and methods II

Procedure details

Mesityl-2-fluorophenyl iodonium triflate (Sanford M et al. JACS, 2005, 127, 7330 and Widdowson, D. et al. Tetrahedron Letters 2000, 41, 5393.) (0.1 g, 0.204 mmol), sodium trifluoromethanesulfinate (0.035 g, 0.224 mmol) and copper(I) oxide (2.92 mg, 0.020 mmol) were weighed into a reactor equipped with a magnetic stir bar. N,N-dimethylformamide (1 mL) was added, the reactor was capped and heated at 25° C. for 24 hours. HPLC analysis of the crude reaction mixture indicated the formation of the title compound.
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Mesityl-2-fluorophenyl iodonium triflate
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0.1 g
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0.035 g
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2.92 mg
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1 mL
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Synthesis routes and methods III

Procedure details

reacting the 2-fluorobenzenesulfonyl fluoride, Ruppert's reagent (CH3SiCF3), and tris(dimethylamino)sulfonium difluorotrimethylsilicate at about room temperature to provide 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene and isolating or not isolating the 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene;
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tris(dimethylamino)sulfonium difluorotrimethylsilicate
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Synthesis routes and methods IV

Procedure details

The solution of EXAMPLE 12 (44.3 g) in a solution of 450 ml was added to a round bottomed flask fitted with overhead stirrer, nitrogen inlet, cold-water bath and temperature probe. It was cooled down to 12° C. (((CH3)2N)3S)+(F2Si(CH3)3)−, also known as TASF (6.1 g), was added in one portion. Ruppert's reagent (370 g, CH3SiCF3) was charged slowly to the reaction mixture while maintaining the internal temperature less than 23° C. The reaction was completed after addition. Water (220 g) was added to quench the reaction, the layers were separated, and the organic layer was washed twice with 220 g of water. The organic solution was distilled under vacuum with the bath temperature at 50° C. Heptanes (500 g) were added to the residue, and the mixture was distilled down until the solvent was removed. 1H NMR (400 MHz, CDCl3) δ 8.01-8.05 (m, 1H), 7.84-7.87 (m, 1H), 7.44-7.48 (m, 1H), 7.36-7.39 (m 1H).
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44.3 g
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((CH3)2N)3S
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6.1 g
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370 g
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220 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Fluoro-2-(trifluoromethylsulfonyl)benzene
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1-Fluoro-2-(trifluoromethylsulfonyl)benzene
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1-Fluoro-2-(trifluoromethylsulfonyl)benzene
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1-Fluoro-2-(trifluoromethylsulfonyl)benzene

Citations

For This Compound
2
Citations
CM Park, M Bruncko, J Adickes, J Bauch… - Journal of medicinal …, 2008 - ACS Publications
Overexpression of prosurvival proteins such as Bcl-2 and Bcl-X L has been correlated with tumorigenesis and resistance to chemotherapy, and thus, the development of antagonists of …
Number of citations: 388 pubs.acs.org
SC Cullen, S Shekhar, NK Nere - The Journal of Organic …, 2013 - ACS Publications
A convenient method for the preparation of aryl trifluoromethylsulfones from the reactions of diaryliodonium salts with sodium trifluoromethanesulfinate in the presence of copper …
Number of citations: 68 pubs.acs.org

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